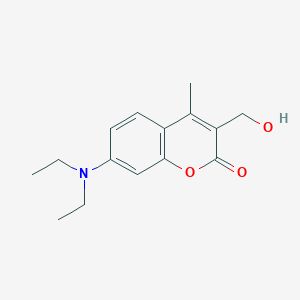

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one

Übersicht

Beschreibung

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylcoumarin and diethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone.

Procedure: The 4-methylcoumarin is reacted with diethylamine under reflux conditions to introduce the diethylamino group at the 7-position. The hydroxymethyl group is introduced at the 3-position through a subsequent reaction with formaldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 7-Diethylamino-3-carboxy-4-methyl-chromen-2-one.

Reduction: 7-Diethylamino-3-hydroxymethyl-4-methyl-dihydrocoumarin.

Substitution: Various substituted coumarins depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

Overview : DEAM is widely utilized as a fluorescent marker in biological research. Its strong fluorescence allows for the visualization of cellular processes with high sensitivity.

Case Study : In a study investigating cellular dynamics, DEAM was conjugated to peptides and proteins, enabling researchers to track these biomolecules within live cells. This application is crucial for understanding protein interactions and cellular behavior in real-time.

Biochemical Assays

Overview : The compound serves as a substrate in enzyme assays, aiding researchers in measuring enzyme activity and studying metabolic pathways.

Case Study : A biochemical assay utilizing DEAM demonstrated its effectiveness in quantifying enzyme kinetics in metabolic pathways related to cancer metabolism. The fluorescence intensity correlated with enzyme concentration, providing a reliable method for measuring activity levels.

Drug Development

Overview : DEAM's properties make it valuable in pharmaceutical research, particularly for developing new drugs targeting specific biological pathways.

Case Study : Research into DEAM derivatives has shown potential for anticancer activities. One derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its therapeutic potential.

Photodynamic Therapy

Overview : Due to its ability to absorb light, DEAM is suitable for applications in photodynamic therapy (PDT), which uses light to activate photosensitizing agents for cancer treatment.

Case Study : A study demonstrated that DEAM could be used effectively in PDT protocols, showing significant tumor reduction in animal models when combined with specific light wavelengths.

Environmental Monitoring

Overview : This compound is also applied in detecting pollutants in water sources, providing a reliable method for environmental scientists to assess water quality.

Case Study : In an environmental study, DEAM was used as a fluorescent sensor to detect heavy metals in water samples. The results indicated a direct correlation between fluorescence intensity and metal concentration, showcasing its utility in environmental monitoring.

Wirkmechanismus

The compound exerts its effects primarily through its fluorescent properties. Upon excitation with light, it emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with specific biomolecules that can quench or enhance its fluorescence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Diethylamino-4-hydroxy-chromen-2-one: Similar structure but lacks the hydroxymethyl group at the 3-position.

7-Diethylamino-4-methylcoumarin: Similar structure but lacks the hydroxymethyl group at the 3-position.

Uniqueness

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is unique due to the presence of both the diethylamino group at the 7-position and the hydroxymethyl group at the 3-position. This combination imparts distinct fluorescent properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, commonly referred to as DEACM (Diethylamino Coumarin), is a synthetic compound belonging to the coumarin family. This compound is notable for its photolabile properties, which enable it to release bioactive molecules upon light irradiation. This article delves into the biological activities associated with DEACM, including its antioxidant properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- CAS Number : 54711-38-5

- Appearance : White to light brown powder

- Solubility : Soluble in chloroform

1. Antioxidant Activity

DEACM has been studied for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. Research indicates that coumarins exhibit varying degrees of antioxidant activity based on their structural modifications.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| DEACM | 64.27 | DPPH Scavenging |

| Trolox | 93.19 | Standard Reference |

The antioxidant activity of DEACM is attributed to the presence of hydroxymethyl and diethylamino groups, which enhance its electron-donating ability, thereby stabilizing free radicals more effectively than simpler coumarin derivatives .

2. Photolability and Bioactivity Release

DEACM is primarily recognized for its ability to act as a photolabile protecting group in biochemical research. Upon exposure to UV or visible light, DEACM can release caged bioactive molecules, facilitating controlled studies of biological processes.

In a study involving human embryonic kidney (HEK) cells, the compound was used to uncage phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), demonstrating its effectiveness in enhancing exocytosis through optical uncaging techniques . This property makes DEACM a valuable tool in cellular biology for studying signaling pathways and molecular interactions.

The biological activities of DEACM can be attributed to several mechanisms:

- Electron Donation : The diethylamino group enhances the electron-donating capacity of the molecule, improving its radical scavenging ability.

- Photochemical Activation : The ability to release active species upon light exposure allows for precise control over biological interactions.

- Hydrogen Bonding : Intramolecular hydrogen bonding within the structure stabilizes reactive intermediates during antioxidant processes .

Case Study 1: Antioxidant Efficacy

A comparative study evaluated various coumarin derivatives for their DPPH scavenging activity. DEACM exhibited superior antioxidant capacity compared to other derivatives due to its unique structural features that enhance radical stabilization.

Case Study 2: Photolabile Applications in Cell Biology

In a series of experiments aimed at understanding cellular signaling dynamics, DEACM was utilized to caged signaling molecules in HEK cells. The controlled release of these molecules upon irradiation led to observable changes in cellular behavior, confirming the utility of DEACM as a versatile tool for optogenetics and molecular biology research .

Eigenschaften

IUPAC Name |

7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPAGXKXJDKNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353647 | |

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-51-1 | |

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.